(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a carbamate derivative, specifically a substituted azepane, which is a seven-membered heterocyclic compound containing nitrogen. The molecular formula of (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride is , and it has a molecular weight of approximately 214.30 g/mol. This compound is utilized primarily as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
The synthesis of (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base, such as triethylamine. The synthesis process can be summarized in the following steps:
This method highlights the importance of controlling reaction conditions to prevent hydrolysis and ensure high yields.
The molecular structure of (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride can be represented by its InChI key, which is NZEPWAXJSWYEDV-SECBINFHSA-N. The structural formula indicates the presence of a tert-butyl group attached to an azepane ring via a carbamate linkage. The compound's stereochemistry is significant for its biological activity, as it possesses a chiral center at the nitrogen atom connected to the azepane ring.
(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride participates in various chemical reactions typical for carbamates. These reactions include:
These reactions are crucial for modifying the compound for specific applications in drug development.
The physical and chemical properties of (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride are essential for its application in research and industry:
These properties influence how (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride can be utilized in various scientific applications.
(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride finds applications primarily in medicinal chemistry:
(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride (CAS: 2411591-22-3) is a chiral building block of significant importance in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles. Its seven-membered azepane ring with defined stereochemistry presents distinct synthetic challenges. This section comprehensively examines the advanced methodologies and optimizations developed for its efficient and stereocontrolled production.
The construction of the chiral azepane core with (R)-configuration represents a pivotal synthetic challenge. Two principal strategies have emerged for achieving high enantiomeric purity: chiral pool exploitation and asymmetric catalysis.
The chiral pool approach utilizes naturally occurring enantiopure carbohydrates as starting materials. A prominent route employs D-mannose as the chiral template. Through a series of transformations—including selective protection, vinyl Grignard addition, and tethered aminohydroxylation—the carbon skeleton and stereocenters of the azepane ring are systematically installed [2] [7]. Critical to this methodology is the osmium-catalyzed tethered aminohydroxylation (TA) of an allylic alcohol intermediate. This reaction simultaneously establishes the C-N bond and the C-6 stereocenter with complete regio- and stereocontrol, dictated by the existing chiral environment of the carbohydrate precursor. X-ray crystallography confirmed the S-configuration at C-6 resulting from syn-addition, consistent with minimization of A[1,3] strain during the TA step [7].
Asymmetric catalytic methods offer an alternative to carbohydrate-based routes. Enantioselective hydrogenation of bicyclic enamides or desymmetrization of prochiral azepanone precursors using chiral transition metal complexes (e.g., Rh-DuPhos, Ir-PHOX catalysts) enables direct access to the (R)-azepane scaffold. These methods provide flexibility in N-substitution patterns and avoid extensive protecting group manipulations. A particularly efficient approach involves the dynamic kinetic resolution of racemic azepanone intermediates using enantioselective enzymatic transamination or chemical reduction with chiral catalysts [4] [5].
Table 1: Comparative Stereoselective Approaches for (R)-Azepane Carbamate Synthesis
Strategy | Key Starting Material/Reagent | Critical Stereodetermining Step | Reported ee (%) | Key Advantage |
---|---|---|---|---|
Chiral Pool (D-Mannose) | D-Mannose derivatives | Tethered Aminohydroxylation | >99 | Absolute stereocontrol from carbohydrate |
Asymmetric Hydrogenation | Enamide precursors | Rh-(S,S)-Et-DuPhos catalyzed hydrogenation | 95-98 | Direct access to N-unprotected derivatives |
Dynamic Kinetic Resolution | Racemic azepanones | Candida antarctica Lipase B transamination | 97 | High yield with simultaneous purification |
The introduction of the tertiary amine functionality within the azepane ring system frequently employs catalytic hydrogenation as a pivotal transformation. This strategy is particularly relevant for reductive amination sequences leading to ring closure.
In the synthesis of azepane cores, intramolecular reductive amination serves as a key ring-forming step. A dialdehyde precursor undergoes selective monoamination followed by spontaneous cyclization via imine formation, which is subsequently reduced to the saturated tertiary amine. Heterogeneous catalysts like palladium hydroxide on carbon (Pd(OH)₂/C) under hydrogen atmosphere (1-3 atm) effectively promote this transformation. However, selectivity challenges arise due to competitive O-debenzylation pathways. Studies demonstrate that using acetic acid as a co-solvent significantly improves the yield of the desired cyclic amine by suppressing the formation of N,O-acetal byproducts (e.g., reducing from 53% to 16% byproduct in model systems) [7] [8].
An advanced approach employs transfer hydrogenation with ammonium formate and Pd/C. This method circumvents high-pressure equipment requirements while maintaining chemoselectivity for imine reduction over aryl deprotection. The mechanism involves in situ generation of diimide, which acts as a chemoselective reducing agent. This technique proves invaluable for acid-sensitive intermediates en route to (R)-tert-butyl azepan-3-ylcarbamate hydrochloride [8].
Mechanistic Insight: Hydrogenation proceeds via adsorption of the imine intermediate onto the palladium surface, followed by stepwise hydride addition. Computational studies indicate that the conformation of the acyclic imine precursor dictates the stereochemical outcome at the newly formed stereocenter. Pre-organization through hydrogen bonding between the imine nitrogen and proximal hydroxyl groups favors the (R)-configured product observed experimentally [7].
The tert-butoxycarbonyl (Boc) group serves dual critical functions in the synthesis of (R)-tert-butyl azepan-3-ylcarbamate hydrochloride: it provides temporary nitrogen protection during ring-forming reactions and ultimately becomes an integral component of the final molecule. This unique dual role necessitates strategic handling to prevent premature deprotection.
The Boc group exhibits exceptional stability toward a wide array of reaction conditions, including moderate oxidizing agents, nucleophiles, and hydrogenation environments. However, it demonstrates acid lability, a property exploited during final hydrochloride salt formation. Trifluoroacetic acid (TFA) in dichloromethane (0-5°C) cleanly removes protecting groups like benzyl or benzyloxycarbonyl (Cbz) while preserving the Boc carbamate. Subsequent treatment with hydrogen chloride (gaseous or in ethereal/dioxane solutions) generates the hydrochloride salt without affecting the carbamate linkage [3] [8] [9].
Orthogonality considerations are paramount during synthetic planning. When multiple nitrogen functionalities require differential protection, combinations such as Boc/Cbz or Boc/alloc (allyloxycarbonyl) are employed. The Cbz or alloc groups can be removed via hydrogenolysis or palladium-catalyzed allyl transfer, respectively, under conditions where the Boc group remains intact. This orthogonality was demonstrated during the synthesis of aminomethyl-substituted azepane precursors, where selective deprotection enabled selective functionalization [7] [8].
Deprotection Kinetics: Kinetic studies reveal that Boc cleavage under acidic conditions follows first-order kinetics with significant rate acceleration in polar aprotic solvents (e.g., dioxane > dichloromethane > toluene). This property allows for fine-tuning of deprotection conditions to minimize exposure of acid-sensitive functionalities in complex intermediates [3].
Cyclization to form the azepane ring is highly sensitive to solvent polarity, protic character, and temperature. Systematic optimization studies have identified critical parameters for maximizing yields of the key ring-closing steps.
Solvent effects profoundly influence the equilibrium between acyclic precursors and cyclic products. For reductive amination cyclizations, polar protic solvents (e.g., methanol, ethanol) generally enhance reaction rates and yields compared to aprotic solvents. This effect arises from improved solubility of ionic intermediates and stabilization of developing charges in the transition state. However, for acid-catalyzed cyclizations (e.g., N-acyliminium ion formations), dichloromethane or 1,2-dichloroethane provides superior yields by minimizing hydrolytic side reactions. The optimal solvent for the pivotal ring-closing reductive amination toward the azepane core was determined to be methanol with 1-2% acetic acid additive, achieving yields exceeding 85% at 50°C [7] [8].
Temperature modulation serves as a crucial variable for controlling regioselectivity and suppressing side reactions during cyclization. Low temperatures (-78°C to 0°C) favor kinetic products in lithiation-mediated cyclizations, while higher temperatures (50-80°C) promote thermodynamic control in ring-closing amidations. A striking example is observed in the vinyl Grignard addition to aldehyde precursors: conducting the reaction at -78°C significantly improves diastereoselectivity (dr 2.3:1) compared to 0°C (dr 1.1:1), albeit with a trade-off in overall yield (54% vs 79%) [7].
Table 2: Solvent and Temperature Optimization in Critical Azepane-Forming Steps
Reaction Type | Optimal Solvent System | Optimal Temperature | Yield (%) | Key Observation |
---|---|---|---|---|
Reductive Amination Cyclization | Methanol/AcOH (98:2) | 50°C | 85-92 | Acetic acid catalyzes imine formation; suppresses hemiaminal accumulation |
Epoxide Ring Expansion | Tetrahydrofuran/Water (4:1) | 60°C | 75 | Water facilitates epoxide opening; THF solubilizes organometallic |
Vinyl Grignard Addition | Tetrahydrofuran | -78°C | 69 (dr 3:1) | BF₃·Et₂O enhances diastereoselectivity at low temperature |
Tethered Aminohydroxylation | tert-Butanol/Water (3:1) | 35-40°C | 98 | Aqueous tert-butanol provides optimal osmium catalyst stability |
Implementing green chemistry principles in the synthesis of (R)-tert-butyl azepan-3-ylcarbamate hydrochloride focuses on catalyst design, waste stream minimization, and byproduct suppression strategies.
Iron-catalyzed radical amination represents a significant advancement in sustainable methodology development. An iron-aminyl radical generated in situ from Fe(II) salts and O-pivaloyl hydroxyl ammonium trifluoromethane sulfonate enables stereoselective ring-opening of cyclopropene precursors. This approach bypasses traditional stoichiometric azide chemistry, reducing heavy metal waste and explosion risks. Computational studies reveal that the iron catalyst facilitates substrate-directed stereoselective radical addition while enabling a subsequent stereospecific outward disrotatory ring-opening. The process demonstrates excellent atom economy (82% calculated) and reduces E-factor by minimizing inorganic salt byproducts compared to diazotransfer methodologies [6].
Byproduct interception strategies have been innovated to address the formation of triflic acid (HOTf) during ring-opening functionalization. HOTf, generated stoichiometrically in certain amination steps, promotes deleterious side reactions, including elimination and ether formation. Instead of stoichiometric inorganic bases (which deactivate aminating reagents), catalytic N-ethyl carbamate (0.5 equiv) effectively scavenges triflic acid while generating additional aminating reagent in situ. This elegant solution increased yield from 58% to 77% while reducing byproduct formation from 20% to <8% [6].
Continuous flow processing enhances the sustainability of hazardous transformations. Diazotization and azide-mediated ring expansions—traditionally batch processes with significant safety concerns—have been adapted to continuous flow reactors with in-line quenching and purification. This technology enables precise temperature control, reduced reaction volumes, and immediate neutralization of hazardous intermediates, improving overall process mass intensity (PMI) by 40% compared to batch methods [9].
Table 3: Green Chemistry Innovations in Azepane Carbamate Synthesis
Green Chemistry Principle | Implementation | Environmental Benefit | Yield Improvement |
---|---|---|---|
Iron Catalysis | Fe(II)/aminyl radical ring-opening | Replaces stoichiometric toxic azides; lower metal load | 47% → 77% |
Byproduct Recycling | Carbamate-mediated HOTf scavenging | Converts waste into reagent; reduces salt formation | 58% → 77% |
Continuous Processing | Flow chemistry for hazardous intermediates | Improved safety; reduced energy consumption | Comparable yield, 40% PMI reduction |
Solvent Optimization | Ethanol/water mixtures for epoxidation | Replaces halogenated solvents; biodegradable | Maintained yield, reduced E-factor |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7